Etoglucid
Description
Historical and Contemporary Approaches to Etoglucid Synthesis
Early methods for preparing diglycidyl ethers often resulted in mixtures containing significant amounts of byproducts. Over time, synthetic strategies have been refined to improve yields and purity.
Diol-Alkyl Chloride Reaction as a Synthetic Route
A general synthetic route for diglycidyl ethers, including this compound, involves the reaction of a diol with an epihalogenohydrin, such as epichlorohydrin (B41342). This reaction typically proceeds in the presence of an acid catalyst to form a diol dihalogenohydrin intermediate. Subsequent treatment with a base, such as sodium hydroxide (B78521), facilitates the elimination of hydrogen halide and the formation of the terminal epoxide rings, yielding the diglycidyl ether.
One described procedure for synthesizing diglycidyl ether intermediates involves reacting epichlorohydrin with a glycol (such as 1,2-ethanediol (B42446) or 1,4-butanediol) under phase-transfer catalytic conditions using sodium hydroxide pellets, water, and tetrabutylammonium (B224687) chloride. The mixture is stirred at 40 °C for a specific time, followed by filtration to remove solid byproducts. The organic layers are then dried, and the product is purified by distillation under reduced pressure, which can yield pure product in high yields (e.g., 89% yields for 1,2-ethanediol diglycidyl ether).
Another reported synthesis of ethylene (B1197577) glycol diglycidyl ether (a related compound with a shorter glycol chain) utilizes ethylene glycol and epichlorohydrin as raw materials, with boron trifluoride ether complex as the catalyst and sodium hydroxide as the closed-ring agent. Studies on this synthesis have investigated the effects of factors such as the closed-ring temperature, the dosage of the catalyst, and the molar ratios of epichlorohydrin to ethylene glycol and sodium hydroxide to ethylene glycol to optimize the reaction conditions. Preferable conditions identified included a catalyst mass fraction of 0.40%, a molar ratio of epichlorohydrin to ethylene glycol of 2.4:1, a molar ratio of sodium hydroxide to ethylene glycol of 2.2:1, and a closed-ring reaction temperature of 30°C.
Early Academic Contributions to this compound Preparation
Early academic and industrial efforts focused on developing efficient methods for producing diglycidyl ethers. Patents from the mid-20th century describe processes for the production of diglycidyl ethers of diols with two primary hydroxyl groups by reacting the diol with an epihalogenohydrin in the presence of acid catalysts and subsequently splitting off hydrochloric acid from the formed diol dichlorohydrin ethers. These early methods sometimes resulted in mixtures with relatively low yields of the desired diglycidyl ether, obtaining only about 30% of the pure diglycidyl ether. Improvements involved reacting the diol with a specific molar ratio of epihalogenohydrin (e.g., 0.5 to 1 mol per mol of diol initially, then a further 0.3 to 0.7 mol) in stages at elevated temperatures, followed by removal of unreacted diol before further reaction and final ring closure to prepare the diglycidyl ether in known manner from the resultant dihalogenohydrin ether.
A 1962 British patent (GB Patent 901,876) is referenced in the context of the synthesis of this compound, indicating early academic or industrial work on its preparation. Research published in the Chinese Journal of Pharmaceuticals in 1984 also specifically discusses the synthesis of the antineoplastic drug this compound (diethylene glycol diglycidyl ether), highlighting academic contributions to its preparation.
Advanced Synthetic Strategies for this compound Analogues
Beyond the direct synthesis of this compound, advanced strategies are employed for the preparation of its analogues, often leveraging the reactivity of the epoxide functional groups.
Nucleophilic Ring Opening Reactions of Epoxides in Synthesis
Epoxides are highly reactive three-membered heterocycles due to ring strain and readily undergo ring-opening reactions with a diverse range of nucleophiles. This reactivity is a fundamental tool in organic synthesis for creating various functionalized molecules and is particularly relevant for the derivatization of this compound and the synthesis of its analogues.
Under basic conditions, nucleophiles typically attack the less substituted carbon of the epoxide ring via an SN2 mechanism, leading to inversion of stereochemistry at the attacked carbon if it is a stereocenter. Examples of nucleophiles that will add to epoxides under basic conditions include hydroxide ion (HO⁻), alkoxides (RO⁻), Grignard reagents, organolithium reagents, and LiAlH₄. The mechanism involves the attack of the nucleophile on the least substituted carbon, opening the strained epoxide, followed by protonation of the resulting alkoxide to give the neutral alcohol.
The ring opening of epoxides with various nucleophiles has been extensively investigated and applied in the synthesis of a wide array of compounds, including complex natural products and pharmaceuticals. This principle can be applied to the diglycidyl ether structure of this compound, where the terminal epoxide rings serve as versatile electrophilic centers for reaction with different nucleophiles, allowing for the introduction of various functionalities and the creation of diverse analogues.
Multi-Component Synthesis Methodologies for this compound-Related Structures
Multi-component reactions (MCRs) are synthetic strategies where three or more reactants combine in a single step to form a product that incorporates structural elements of all starting materials. These methodologies are valuable for their efficiency and ability to rapidly generate molecular complexity. While specific multi-component synthesis of this compound itself is not commonly described as a primary route, the diglycidyl ether scaffold can potentially be incorporated into multi-component reactions for the synthesis of more complex, related structures or conjugates.
The presence of the reactive epoxide rings in this compound allows it to participate in reactions that can be adapted into multi-component processes, particularly those involving nucleophilic additions or cycloaddition reactions with the epoxide moiety. Such approaches can lead to the rapid generation of libraries of compounds based on the this compound scaffold, functionalized with various groups introduced through the multi-component reaction.
Principles of Diversity-Oriented Synthesis Applied to this compound Scaffolds
Diversity-Oriented Synthesis (DOS) is a strategy aimed at generating collections of small molecules with significant structural diversity, including variations in scaffold, stereochemistry, and functional groups. The goal is to explore a wide range of chemical space to discover novel compounds with desired properties, such as biological activity.
Applying the principles of DOS to this compound scaffolds would involve designing synthetic routes that start from this compound or a related precursor and employ complexity-generating reactions with branch points. These branch points allow a common intermediate to be transformed into different molecular frameworks or functionalized in diverse ways by reacting with various building blocks or undergoing different reaction pathways.
Given the bifunctional nature of this compound with its two epoxide rings, it serves as a suitable starting point or scaffold for DOS. Reactions such as nucleophilic ring openings with a variety of nucleophiles, followed by further transformations, can lead to the generation of a diverse library of this compound analogues with different substituents and properties. The epoxide rings can also participate in cycloaddition reactions or other transformations that build new ring systems onto the existing triethylene glycol ether core, further increasing structural diversity. The aim is to create collections of molecules that explore a wide range of chemical space, moving beyond simple variations in substituents to encompass skeletal and stereochemical diversity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H22O6/c1(13-3-5-15-7-11-9-17-11)2-14-4-6-16-8-12-10-18-12/h11-12H,1-10H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMILHIMHKXVDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOCCOCCOCC2CO2 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
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DSSTOX Substance ID |
DTXSID80862800 | |
| Record name | 2,2'-(2,5,8,11-Tetraoxa-1,12-dodecanediyl)bisoxirane | |
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Molecular Weight |
262.30 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index], COLOURLESS LIQUID. | |
| Record name | Triethylene glycol diglycidyl ether | |
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| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
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Boiling Point |
at 0.27kPa: 195-197 °C | |
| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
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Density |
Relative density (water = 1): 1.13 | |
| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
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Vapor Density |
Relative vapor density (air = 1): 9.0 | |
| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
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CAS No. |
1954-28-5 | |
| Record name | Triethylene glycol diglycidyl ether | |
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| Record name | Etoglucid [INN:BAN] | |
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| Record name | Etoglucid | |
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| Record name | Etoglucid | |
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| Record name | 2,2'-(2,5,8,11-Tetraoxa-1,12-dodecanediyl)bisoxirane | |
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| Record name | Etoglucid | |
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| Record name | ETOGLUCID | |
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| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
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Melting Point |
-15 - -11 °C | |
| Record name | TRIETHYLENE GLYCOL DIGLYCIDYL ETHER | |
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Synthetic Methodologies and Chemical Derivatization of Etoglucid
Targeted Chemical Modifications for Research Probes
Chemical modification, or derivatization, is a valuable strategy in chemical biology and research to alter the properties of a compound for specific investigations. nih.govluc.educhimia.chepo.org For compounds like this compound, targeted chemical modifications can be employed to create research probes aimed at understanding its interactions and behavior at a molecular level.
Investigating Structure-Activity Relationships (SAR) involves understanding how variations in a molecule's chemical structure influence its biological activity. dokumen.pubgoogle.comgoogle.comresearchgate.net Chemical derivatization is a common approach in SAR studies to synthesize analogues with specific structural changes. These derivatives can then be tested to determine the impact of the modifications on activity, helping to elucidate key structural features responsible for the observed biological effects. While chemical derivatization is a general technique used in SAR studies dokumen.pubgoogle.comgoogle.comresearchgate.net, specific detailed research findings or data tables on the derivatization of this compound explicitly for SAR investigations were not available in the provided sources.
Isotopically labeled compounds are essential tools for tracing the metabolic fate, distribution, and mechanism of action of a substance within biological systems. dokumen.pubgoogle.comoapi.intnih.gov By incorporating stable isotopes (such as ²H, ¹³C, ¹⁵N, ¹⁸O) or radioisotopes (such as ³H, ¹⁴C) into specific positions within a molecule, researchers can track the labeled compound or its fragments using analytical techniques like mass spectrometry or nuclear magnetic resonance spectroscopy, or by detecting radioactive decay. nih.govdokumen.pubgoogle.comoapi.intnih.gov The synthesis of isotopically labeled compounds typically involves utilizing isotopically enriched starting materials or reagents in established synthetic routes. google.comoapi.int Tracer studies employing such labeled molecules provide insights into complex biological processes and reaction mechanisms. dokumen.pubvettoolbox.euitcilo.orggoogleapis.com Although the outline structure includes this section, specific details regarding the synthesis of isotopically labeled this compound or its direct application in mechanistic tracer studies were not explicitly found in the provided search results.
Molecular Pharmacology and Cellular Mechanisms of Etoglucid
Etoglucid's Molecular Interactions with Deoxyribonucleic Acid
The interaction of this compound with DNA is characterized by its ability to covalently modify the DNA molecule. This interaction is central to its activity as an alkylating agent. nih.govguidechem.com
Elucidation of DNA Alkylation Mechanisms by Epoxide Rings
This compound contains epoxide rings within its chemical structure. nih.govvulcanchem.com Epoxides are known to be reactive electrophiles due to the significant ring strain, which is relieved upon nucleophilic attack. libretexts.orglibretexts.org In the context of DNA, nucleophilic centers exist within the nucleobases. chimia.ch Alkylation of DNA by epoxide rings typically involves the opening of the epoxide ring by a nucleophilic atom in the DNA, forming a covalent bond. libretexts.orgnih.gov Research on other compounds with epoxide functions has shown that an intact oxirane ring is essential for DNA modification and depurination, often involving alkylation at the N7 position of guanine (B1146940). nih.gov This process can be influenced by the chemical environment, including the presence of acids or bases, which can affect the mechanism of ring opening (e.g., SN1-like or SN2-like). libretexts.orgpressbooks.pub
Research on DNA Cross-Linking Induced by this compound
This compound is capable of cross-linking DNA via its epoxide group. nih.govvulcanchem.comguidechem.com DNA cross-linking involves the formation of covalent bonds between two strands of DNA or between atoms on the same strand. This process can be particularly disruptive to DNA function. nih.gov As a DNA cross-linking agent, this compound is listed with this mechanism of action. ebi.ac.uk Alkylating agents, including those with epoxide structures, can form both monoadducts and cross-links with DNA. nih.gov The formation of cross-links by bifunctional alkylating agents, such as those with two reactive groups, is a well-established mechanism of their cytotoxic activity.
Functional Disruptions of DNA as a Consequence of this compound Interaction
The alkylation and cross-linking of DNA by this compound result in significant functional disruptions. These modifications can impede essential DNA processes such as replication and transcription. dergipark.org.tr The covalent attachment of this compound to DNA, particularly through cross-links, physically obstructs the enzymes involved in DNA metabolism. This disruption of DNA function is a key consequence of this compound's interaction with the genetic material. nih.govvulcanchem.comguidechem.com
Cellular Responses to this compound-Induced DNA Perturbations
Cells have evolved complex mechanisms to detect and respond to DNA damage, including that induced by alkylating agents like this compound. These responses aim to maintain genomic integrity or, if the damage is too severe, trigger programmed cell death.
Cell Cycle Regulation and Arrest Mechanisms in Cellular Models
This compound-induced DNA damage can activate cell cycle checkpoints, leading to cell cycle arrest. nih.govvulcanchem.comguidechem.comgoogleapis.com Cell cycle regulation involves a series of checkpoints that monitor the state of the DNA and ensure that replication and division occur only when the DNA is intact. juit.ac.in When DNA damage is detected, these checkpoints can halt the progression of the cell cycle at specific phases, such as G1, S, or G2/M, to allow for DNA repair or to prevent the replication of damaged DNA. youtube.com this compound's ability to induce DNA cross-links and other modifications triggers these regulatory mechanisms, resulting in cell cycle arrest in affected cellular models. nih.govvulcanchem.comguidechem.comgoogleapis.com
Investigations into DNA Repair Pathway Modulation by this compound
Cells possess various DNA repair pathways to counteract the effects of DNA damaging agents. These include mechanisms like base excision repair (BER), nucleotide excision repair (NER), homologous recombination (HR), and non-homologous end joining (NHEJ). nih.govresearchgate.net While the search results confirm that cells activate DNA repair pathways in response to DNA damage nih.govresearchgate.net, specific detailed research findings on how this compound modulates these pathways were not extensively available within the provided snippets. Alkylating agents, in general, induce lesions that are substrates for these repair systems. nih.gov The effectiveness of DNA repair mechanisms can influence cellular sensitivity to alkylating agents; compromised DNA repair is often observed in cancer cells and can contribute to the therapeutic window of these drugs. chimia.ch Further research would be needed to fully elucidate the specific impact of this compound on the activity or regulation of individual DNA repair pathways.
Compound Information
| Compound | PubChem CID |
| This compound | 16058 |
Data Table Example (Illustrative - based on common effects of DNA damage agents, specific quantitative data for this compound was not found in snippets):
While specific quantitative data tables directly linking this compound concentration to DNA damage levels or cell cycle effects were not present in the search results, the described mechanisms imply relationships that could be represented in data tables in research studies. An illustrative example of the type of data that might be generated in studies investigating this compound's effects is shown below, based on the described outcomes of DNA damage and cell cycle arrest.
| This compound Concentration (µM) | DNA Cross-Links (per 10^6 base pairs) | % Cells in G2/M Phase |
| 0 | Baseline | X |
| C1 | Increase 1 | Y1 |
| C2 | Increase 2 | Y2 |
| C3 | Increase 3 | Y3 |
Mechanisms of Cell Fate Determination Following this compound Exposure
Exposure of cells to this compound, through its induction of DNA damage, can lead to different cell fates, primarily cell cycle arrest and the induction of programmed cell death, such as apoptosis wikipedia.orggoogleapis.com. The decision between survival, repair, or death is a complex process regulated by various cellular signaling pathways mdpi.commdpi.com.
DNA damage checkpoints are activated in response to the lesions created by this compound. These checkpoints halt the cell cycle at specific phases (e.g., G1, S, or G2/M) to allow time for DNA repair mechanisms to operate baseclick.eu. If the damage is successfully repaired, the cell cycle can resume. However, if the DNA damage is too extensive or irreparable, the cell is likely to undergo programmed cell death baseclick.euwikipedia.org.
Apoptosis is a highly regulated process of self-destruction characterized by specific morphological and biochemical changes, including chromatin condensation and DNA fragmentation mdpi.compromega.com. While the precise pathways activated by this compound leading to apoptosis may vary depending on the cell type and context, DNA damage is a well-established trigger for both intrinsic and extrinsic apoptotic pathways mdpi.commdpi.com. The activation of caspases, a family of proteases, plays a crucial role in executing the apoptotic program mdpi.commdpi.compromega.com.
In some cases of severe cellular injury, necrosis, a less controlled form of cell death, can also occur mdpi.compromega.com. However, the induction of programmed cell death pathways like apoptosis is a primary mechanism by which DNA-damaging agents like this compound exert their therapeutic effects against proliferating cancer cells wikipedia.orguky.edu. The balance between pro-apoptotic and anti-apoptotic signals is critical in determining whether a cell survives or undergoes death following this compound exposure mdpi.com.
Comparative Molecular Mechanisms with Other Classes of DNA Alkylating Agents
This compound belongs to the epoxide class of DNA alkylating agents nih.govgenome.jp. While all DNA alkylating agents share the common feature of covalently modifying DNA, their specific chemical structures and reactive intermediates lead to distinctions in their mechanisms of action, particularly when compared to other classes like nitrogen mustards.
Distinctions in Epoxide-Mediated Alkylation Compared to Other Electrophiles
Epoxides, like this compound, are cyclic ethers with inherent ring strain, which makes them susceptible to nucleophilic attack and ring opening masterorganicchemistry.comlibretexts.orgwikipedia.org. This ring opening is the basis of their alkylating activity. Epoxide-mediated alkylation typically proceeds via an SN2-like mechanism under basic conditions, where a nucleophile attacks the less substituted carbon of the epoxide ring, leading to inversion of stereochemistry at that carbon masterorganicchemistry.comlibretexts.org. Under acidic conditions, the epoxide oxygen can be protonated, making the carbon atoms more electrophilic and susceptible to nucleophilic attack, often favoring the more substituted carbon libretexts.org.
Other electrophilic alkylating agents can react through different mechanisms. For instance, simple alkylating agents like methylating agents can transfer alkyl groups as carbocations, free radicals, carbanions, or carbenes baseclick.eu. Some alkylating agents may involve the formation of highly reactive intermediates that differ structurally from the opened epoxide ring mdpi.comoncohemakey.com. The specific sites of alkylation on DNA bases can also vary depending on the nature of the electrophile and its reaction mechanism baseclick.euresearchgate.net. While alkylating agents commonly target the N-7 position of guanine, other sites like N-1, N-3, and O-6 of guanine, N-1, N-3, and N-7 of adenine, N-3 of cytosine, and O-4 of thymidine (B127349) can also be modified baseclick.eunih.govresearchgate.net. The specific reactivity of the epoxide ring in this compound dictates which nucleophilic centers in DNA are preferentially attacked and the resulting types of DNA adducts and cross-links formed.
Mechanistic Similarities and Differences with Nitrogen Mustard Derivatives
However, the chemical mechanisms by which they achieve alkylation and cross-linking differ. Nitrogen mustards typically undergo an intramolecular cyclization reaction to form a highly reactive cyclic aziridinium (B1262131) ion intermediate nih.govmdpi.comoncohemakey.comresearchgate.net. This aziridinium ion is a potent electrophile that reacts with nucleophilic sites on DNA bases, primarily the N-7 position of guanine nih.govmdpi.com. The bifunctional nature allows for a second alkylation event by the remaining chloroethyl group, leading to the formation of interstrand or intrastrand cross-links nih.govoncohemakey.com.
In contrast, this compound's alkylating activity stems directly from the opening of its epoxide rings upon reaction with nucleophiles in DNA masterorganicchemistry.comlibretexts.orgwikipedia.org. It does not involve the formation of an aziridinium ion intermediate like nitrogen mustards nih.govmdpi.comoncohemakey.com. This difference in the reactive intermediate and the chemical reaction mechanism (epoxide ring opening vs. aziridinium ion formation) distinguishes the alkylation process mediated by this compound from that of nitrogen mustards.
Despite these mechanistic differences at the level of the reactive intermediate, both classes ultimately lead to the formation of DNA adducts and cross-links, which are the critical lesions responsible for their cytotoxic effects and their utility as antineoplastic agents baseclick.euwikipedia.orgnih.gov. The specific types and locations of the DNA lesions formed may exhibit subtle differences due to the distinct chemical reactivities of the epoxide versus the aziridinium ion.
Preclinical in Vitro Research Methodologies for Etoglucid
Design and Application of Cell-Based Assays
Cell-based assays are fundamental tools in preclinical research for assessing the direct impact of a compound on living cells. These assays can measure various cellular processes, including proliferation, viability, and membrane transport.
Assessment of Etoglucid Activity in Proliferative Cell Models
Cell proliferation assays are widely used to determine the effect of a compound on cell growth. These methods often quantify DNA synthesis or metabolic activity as indicators of proliferation. Common techniques include the incorporation of labeled nucleosides like BrdU into newly synthesized DNA or colorimetric assays such as the MTT test, which measures the reduction of a tetrazolium salt by metabolically active cells uchicago.edupsu.edubmglabtech.comresearchgate.net. Cytotoxicity assays, which assess the ability of a compound to induce cell death, are also frequently employed google.comnih.gov. This compound has been utilized as a positive control in in vitro cytotoxicity evaluations against various cancer cell lines, including human hepatocellular carcinoma (HepG2) and human cervix epithelioid carcinoma (HeLa) cell lines, demonstrating its established cytotoxic activity in these proliferative models psu.edusci-hub.se.
High-Throughput Screening Approaches for this compound Analogue Evaluation
High-throughput screening (HTS) is a drug discovery strategy that allows for the rapid evaluation of large libraries of compounds or the systematic assessment of structural analogues orbit.comnih.govunchainedlabs.com20visioneers15.com. While general HTS methodologies involve automated systems and miniaturized assay formats to test numerous compounds simultaneously against a specific biological target or cellular process, specific detailed research findings on the high-throughput screening of this compound analogues were not available in the consulted literature. However, HTS approaches could theoretically be applied to evaluate the cytotoxic or anti-proliferative activity of potential this compound analogues across various cell lines, enabling the identification of compounds with improved potency or selectivity. These screens would typically involve automated cell culture, liquid handling, and detection systems to measure endpoints such as cell viability or proliferation in multi-well plates.
Membrane Permeability Studies in Cultured Cell Systems (e.g., Caco-2 monolayers)
Membrane permeability is a critical factor in determining the absorption and distribution of a compound within the body. Cultured cell systems, particularly Caco-2 cell monolayers, are widely accepted in vitro models for predicting intestinal epithelial permeability enamine.netevotec.commedtechbcn.comnih.gov. Caco-2 cells, derived from a human colon carcinoma, differentiate to form a polarized monolayer with structural and functional characteristics resembling the intestinal epithelium enamine.netevotec.commedtechbcn.com. Permeability assays using Caco-2 monolayers involve applying the compound to the apical side (mimicking the intestinal lumen) and measuring its transport to the basolateral side (mimicking the bloodstream), and vice versa enamine.netevotec.com. While Caco-2 permeability assays are standard practice in evaluating drug candidates and this compound is mentioned in contexts discussing such studies googleapis.comgoogleapis.com, specific data detailing the permeability of this compound across Caco-2 monolayers were not found in the reviewed search results. These studies typically measure the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell layer enamine.netmedtechbcn.com.
Advanced Biochemical and Molecular Investigations
Beyond assessing cellular responses, preclinical in vitro research delves into the biochemical and molecular interactions of this compound to understand its mechanism at a finer level.
Spectroscopic and Chromatographic Analysis of DNA Adducts
As an alkylating agent, this compound is known to form covalent modifications with DNA, known as DNA adducts nih.govebi.ac.uk. The analysis of these DNA adducts is crucial for understanding the genotoxic potential and mechanism of action of this compound. Spectroscopic and chromatographic techniques are powerful tools for the identification and quantification of DNA adducts berkeley.edunih.govrsc.orgspectroscopyonline.comchemrxiv.org. Methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), including LC-MS and LC-MS/MS, are commonly used to separate and detect specific DNA adducts nih.govrsc.orgspectroscopyonline.comchemrxiv.org. Gas chromatography-mass spectrometry (GC-MS) can also be applied, particularly for certain types of adducts berkeley.edursc.org. These techniques allow researchers to identify the specific sites on the DNA molecule where this compound binds and to quantify the level of adduct formation under different experimental conditions. While the general methodologies for DNA adduct analysis using spectroscopy and chromatography are well-established and described berkeley.edunih.govrsc.orgspectroscopyonline.comchemrxiv.org, specific studies detailing the spectroscopic and chromatographic analysis of DNA adducts formed directly by this compound were not identified in the provided search results.
Transcriptomic and Proteomic Responses to this compound in Cellular Contexts
Transcriptomics and proteomics provide comprehensive views of the molecular changes that occur within cells in response to a stimulus, such as exposure to a chemical compound abcam.commdpi.comnih.govbiorxiv.orgfrontiersin.org. Transcriptomics involves the study of the complete set of RNA transcripts, revealing changes in gene expression levels abcam.commdpi.combiorxiv.orgfrontiersin.org. Proteomics focuses on the large-scale study of proteins, including their expression, modifications, and interactions abcam.commdpi.comnih.govbiorxiv.org. By analyzing transcriptomic and proteomic profiles, researchers can identify the cellular pathways and processes that are affected by this compound treatment. These studies can help elucidate the mechanisms of resistance or sensitivity in different cell types and identify potential biomarkers of response. Techniques such as RNA sequencing (RNA-Seq) for transcriptomics and mass spectrometry-based approaches for proteomics are employed to generate vast datasets on cellular responses mdpi.comnih.govbiorxiv.org. While transcriptomics and proteomics are valuable for understanding cellular responses to various agents abcam.commdpi.comnih.govfrontiersin.org, specific research detailing the transcriptomic or proteomic responses of cells specifically to this compound exposure was not found in the provided search results.
Elucidation of Metabolic Activation Pathways in Cell-Free Systems
Preclinical in vitro studies employing cell-free systems are valuable tools for investigating the metabolic activation pathways of drug candidates like this compound. These systems allow for the controlled examination of enzymatic biotransformation without the complexities of intact cellular environments. The elucidation of metabolic pathways in cell-free settings typically involves the use of isolated enzyme preparations or subcellular fractions, such as microsomes or cytosol, derived from relevant tissues, most commonly liver. admescope.comscispace.comnih.govcreative-biolabs.com
Cell-free systems offer advantages in precisely controlling the concentrations of enzymes, cofactors, and substrates, facilitating the identification of the specific enzymes involved in the metabolic process and the characterization of intermediate metabolites. nih.govbitesizebio.comnih.gov Techniques such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) are routinely employed to identify and quantify metabolites formed during the incubation of the parent compound with the cell-free system. admescope.comcreative-biolabs.com
The absence of specific detailed findings and data tables for this compound in cell-free systems within the scope of this search precludes the presentation of compound-specific data in this section. General methodologies involve incubating this compound with relevant enzyme sources in a controlled buffer system and analyzing the formation of metabolites over time using advanced analytical techniques.
Preclinical in Vivo Research Methodologies and Animal Models for Etoglucid
Pharmacokinetic Characterization in Experimental Animal Models
Pharmacokinetics (PK) describes how an organism affects a drug, encompassing absorption, distribution, metabolism (biotransformation), and excretion (ADME) allucent.com. In vivo PK studies in animal models provide crucial data on the time course of drug concentration in the body and its various tissues vmrcindia.comnih.gov.
Systemic Absorption and Distribution Profiles in Rodent Models
Evaluating the systemic absorption and distribution of Etoglucid in rodent models helps determine how much of the administered dose enters the bloodstream and where it travels within the body vmrcindia.comgoogle.com. Systemic absorption is influenced by factors such as the route of administration and the drug's solubility uomustansiriyah.edu.iqethernet.edu.et. Adequate aqueous solubility is generally required for systemic absorption and a therapeutic response uomustansiriyah.edu.iq. Distribution involves the reversible transfer of the drug between the bloodstream and various tissues and organs nih.gov. Studies in rodents can provide data on peak serum concentration (Cmax) and the time to reach peak serum concentration (tmax), as well as the area under the concentration-time curve (AUC), which reflects the total systemic exposure to the drug google.com.
Organ-Specific Distribution and Residence Time Studies
Understanding the distribution of this compound to specific organs and its residence time in those tissues is important for assessing potential efficacy and off-target effects criver.com. Studies using animal models can involve measuring drug concentrations in various organs at different time points after administration google.com. This helps to determine if the drug reaches the intended target tissue at sufficient concentrations and for an adequate duration google.com. Techniques such as ex vivo organ imaging can be used to visualize drug distribution google.com.
Pharmacodynamic Assessments in Animal Systems
Pharmacodynamics (PD) is the study of the effects of a drug on the body and the mechanisms of these effects allucent.com. In vivo PD studies in animal models are used to evaluate the biological responses to this compound, including its effects at the cellular level and its efficacy in models of disease allucent.com.
Evaluation of DNA Damage Markers and Cellular Response In Vivo
As an alkylating agent, this compound is known to crosslink DNA nih.gov. In vivo studies can assess the extent of DNA damage induced by this compound in the tissues of treated animals. Assays such as the Comet assay can detect primary DNA damage, including single- and double-strand breaks and alkali-labile lesions, in various organs europa.eu. Evaluating markers of DNA damage and the subsequent cellular response in vivo provides insights into the drug's mechanism of action and its impact on cellular integrity harvard.edufrontiersin.org. The activation of DNA repair pathways can also be assessed by examining the levels of relevant proteins frontiersin.org.
Development and Characterization of Relevant In Vivo Disease Models
The development and characterization of relevant in vivo disease models are critical for evaluating the efficacy of compounds like this compound in a setting that mimics the human condition. For bladder cancer, which is a common malignancy of the urinary system, various animal models have been established and characterized. dovepress.comnih.gov An ideal animal model should accurately recapitulate the histopathological features and natural progression of the human disease, exhibiting high reproducibility and predictive value for translating findings to clinical trials. nih.gov
Rodents, particularly mice and rats, are the most commonly used species in bladder cancer research due to their homologous lower urinary tract to humans. nih.gov Bladder cancer models in rodents can be broadly categorized as autochthonous (spontaneous) and non-autochthonous (transplantable). nih.govmdpi.com
Chemically Induced Models: These models involve the administration of chemical carcinogens to induce bladder tumors. dovepress.comnih.gov Commonly used carcinogens in mice include N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN) and N-[4-(5-nitro-2-furyl)-2-thiazolyl] formamide. dovepress.com BBN, for instance, can induce bladder tumors when administered via drinking water, diet, or gastric intubation. dovepress.com
Genetically Engineered Models (GEM): GEMs involve genetic modifications to induce bladder cancer. dovepress.comnih.gov Many bladder cancer GEM models utilize the mouse Uroplakin II (UpkII) promoter to drive the expression of oncogenes in the urothelium. nih.govmdpi.com For example, SV40 mice generated using the UPII promoter have been shown to develop urothelial carcinoma. nih.govmdpi.com
Transplantable Models: These models involve the inoculation of cancer cells into animals. nih.govmdpi.com
Syngeneic Models: These are established by inoculating rodent bladder cancer cells into genetically similar, immunocompetent animals. dovepress.comnih.gov Common cell lines used include AY-27, MBT-2, and MB49. dovepress.com While these models allow for the assessment of the immune response, a key factor in tumor growth, the tumors are of rodent origin, which may lead to differences in characteristics compared to human tumors. dovepress.com The AY-27/F-344 rat model is an example of a syngeneic model used to evaluate intravesical therapies. mdpi.com
Xenograft Models: These models involve the implantation of human bladder cancer cells into immune-deficient mice. dovepress.comnih.gov Various human transitional cell carcinoma (TCC) cell lines, such as KU7, T24, and UMUC3, are used. dovepress.com A significant drawback is the inability to assess the immune response due to the immunodeficient nature of the host. dovepress.com
Both syngeneic and xenograft models can be further classified based on the tumor site as orthotopic (tumor growth within the bladder) or heterotopic (tumor growth outside the bladder). nih.govmdpi.com Orthotopic models are generally more relevant for evaluating intravesical therapies as they mimic the natural environment of bladder cancer.
Despite the availability of various models, developing a reliable animal model specifically for superficial transitional cell carcinoma that consistently remains non-invasive and uniform in size and grade has been challenging. researchgate.net
Data Table: Common Animal Models in Bladder Cancer Research
| Model Type | Description | Advantages | Disadvantages | Examples of Use in Research |
| Chemically Induced | Bladder tumors induced by chemical carcinogens. | Relatively straightforward induction. | May not fully replicate human tumor heterogeneity. | Studying carcinogenesis, testing preventive agents. dovepress.com |
| Genetically Engineered | Genetic modifications lead to tumor development. | Allows study of specific genetic pathways. | Can be complex to develop and characterize. | Investigating molecular mechanisms of bladder cancer. nih.govmdpi.com |
| Syngeneic | Rodent cancer cells inoculated into immunocompetent rodents. | Allows assessment of immune response. | Tumors are of rodent origin, may differ from human cancers. dovepress.com | Evaluating immunotherapies and therapies requiring an intact immune system. dovepress.comnih.govmdpi.com |
| Xenograft | Human cancer cells implanted into immune-deficient mice. | Uses human cancer cells, potentially more relevant. | Cannot assess immune response due to immunodeficiency. dovepress.com | Evaluating the efficacy of drugs directly on human cancer cells. dovepress.comnih.gov |
| Orthotopic | Tumor grown within the bladder. | Mimics natural tumor environment, relevant for intravesical therapy. | Technically more challenging for surgical implantation. | Evaluating local therapies like intravesical instillations. nih.govmdpi.commdpi.com |
| Heterotopic | Tumor grown outside the bladder. | Easier to monitor tumor growth. | Less representative of the bladder microenvironment for local therapies. | General studies of tumor growth and systemic therapies. nih.govmdpi.com |
Research on Localized Drug Delivery Systems
Localized drug delivery systems, particularly intravesical administration for bladder cancer, aim to optimize drug concentration at the disease site while minimizing systemic exposure and associated toxicity. researchgate.netnih.govresearchgate.net This approach is commonly used for superficial bladder cancer. researchgate.netnih.gov
Investigation of Intravesical Administration Dynamics in Animal Models
Investigating the dynamics of intravesical administration in animal models is crucial for understanding how drugs are distributed and retained within the bladder. Intravesical instillation involves administering drug formulations directly into the bladder via a catheter. researchgate.netresearchgate.net While this allows for direct exposure of the urothelium to the drug, therapeutic efficacy can be limited by rapid elimination due to urine formation and voiding. researchgate.netresearchgate.net
Animal models, such as rats and mice, are used to study these dynamics. Studies in mice have evaluated the retention of radiolabeled drug formulations in the bladder after intravesical administration. researchgate.net For example, a study using a mouse bladder model showed increased retention of a 5-FU formulation when delivered with a mucoadhesive carrier compared to a solution. researchgate.net
Ex vivo studies using isolated animal bladders, such as porcine bladders, are also employed to assess urothelial permeability and drug distribution within the bladder wall. researchgate.netuni-lj.si These studies can provide parameters for kinetic modeling. researchgate.netuni-lj.si
Kinetic Modeling of Drug Distribution within Specific Tissue Compartments (e.g., urinary bladder wall)
Kinetic modeling plays a vital role in understanding and optimizing drug distribution within the bladder wall following intravesical instillation. researchgate.netnih.govuni-lj.si Bladder pharmacokinetics is complex due to factors like variable urinary drug concentration, diffusion within the bladder tissue, and systemic absorption. researchgate.netnih.gov
Mathematical models have been developed to describe drug distribution in the bladder wall. researchgate.netnih.govuni-lj.si These models often consider the bladder wall as multiple layers and account for processes such as diffusion and clearance. uni-lj.si Parameters for these models can be estimated from experimental data, including in vitro studies using isolated bladder tissues to determine diffusion properties. nih.govuni-lj.si
For instance, a kinetic model of drug distribution in the urinary bladder wall following intravesical instillation considered variable urinary drug concentration, biphasic diffusion in the bladder tissue, and systemic absorption. researchgate.netnih.gov Model parameters were estimated from in vitro experiments using pipemidic acid as a model drug on isolated porcine bladders. nih.govuni-lj.si Simulations based on such models can help predict tissue drug exposure in vivo and explore the impact of various parameters, including the effect of permeability enhancers. nih.govuni-lj.si
Formulation Science for Preclinical In Vivo Administration
Formulation science for preclinical in vivo administration focuses on developing appropriate drug formulations that ensure effective delivery and desired pharmacokinetic profiles in animal models. thno.org For intravesical administration of this compound and other chemotherapeutic agents, formulations are designed to maximize local concentration and retention while minimizing systemic absorption. researchgate.netresearchgate.net
Various approaches in formulation science are explored for localized delivery to the bladder. These include the use of mucoadhesive materials and novel drug delivery systems such as nanoparticles and hydrogels. researchgate.netresearchgate.netmdpi.com Mucoadhesive formulations can enhance the retention of the drug within the bladder by adhering to the mucosal lining. researchgate.netresearchgate.net Nanoparticulate systems can improve the permeability of intravesical drugs into the bladder wall and extend the dwell time. researchgate.net Hydrogels are also being investigated as potential drug delivery systems that can be activated by specific stimuli, potentially allowing for controlled release. mdpi.commdpi.com
Preclinical studies evaluate the properties of these formulations, such as their biocompatibility, stability, drug release profile, and their effect on drug uptake in bladder tissues in animal models. mdpi.comresearchgate.net For example, studies have assessed the in vivo performance of mucoadhesive nanoparticulate formulations in orthotopic bladder cancer models, demonstrating enhanced drug uptake in bladder tissues and promising antitumor efficacy. researchgate.net
Theoretical and Computational Studies of Etoglucid
In Silico Modeling of Etoglucid-Biomolecule Interactions
In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are used to investigate how small molecules interact with biological macromolecules like DNA iipseries.orgmdpi.com. These methods provide insights into the binding modes and stability of complexes.
Molecular Docking and Dynamics Simulations with DNA Targets
Molecular docking is a computational method that predicts the preferred orientation of a ligand (such as this compound) when bound to a receptor (such as DNA) to form a stable complex iipseries.org. The goal is to estimate the three-dimensional geometry of the adduct and truncate the free energy of the system iipseries.org. This compound's mechanism of action is known to involve DNA genome.jp, making DNA a relevant target for docking studies.
Molecular dynamics (MD) simulations extend docking studies by simulating the movement and interactions of atoms and molecules over time mdpi.com. This provides information about the stability of the ligand-DNA complex and conformational changes that may occur upon binding mdpi.comnih.gov. While general methods for DNA-ligand simulations exist mdpi.comambermd.org, specific detailed studies on this compound's molecular dynamics with DNA targets were not extensively found in the search results. However, the principle involves using experimental structural data to predict molecular conformations and how biomolecules respond to interactions mdpi.com.
Prediction of Binding Affinities and Interaction Hotspots
Computational methods can be used to predict the strength of the interaction between this compound and its biomolecular targets, known as binding affinity google.com. This is often estimated through scoring functions in docking studies or more rigorous free energy calculations in molecular dynamics simulations mdpi.commdpi.com.
Identifying "interaction hotspots" involves pinpointing specific residues or regions on the biomolecule that are critical for binding nih.gov. Computational approaches combine factors like conservation, solvent accessibility, and inter-residue potentials to predict these hotspots nih.gov. While general methods exist for identifying hotspots in protein interfaces nih.gov, specific data on this compound's interaction hotspots on DNA from computational studies were not detailed in the provided search results.
Structure-Activity Relationship (SAR) and Quantitative SAR (QSAR) Investigations
Structure-Activity Relationship (SAR) studies explore how changes in the chemical structure of a compound affect its biological activity. Quantitative Structure-Activity Relationship (QSAR) goes further by developing mathematical models that correlate molecular descriptors (numerical representations of chemical structure) with biological activity nih.govpsu.edu.
Computational Approaches to Deriving this compound SAR
Computational approaches to SAR involve using computational methods to characterize molecular structure and correlate these characteristics with observed activity psu.edu. Molecular topology, which describes molecules as graphs, and topological indices are examples of computational tools used to characterize molecular structure for SAR analysis psu.eduresearchgate.net. Linear discriminant analysis is a statistical tool that can be used in conjunction with molecular topology to classify compounds based on their activity psu.eduresearchgate.net. This compound has been included in studies utilizing such topological and statistical methods for classifying cytostatic compounds psu.eduresearchgate.net.
Predictive Modeling for New this compound Analogues
QSAR models can be used to predict the biological activity of new, untested compounds, including analogues of this compound nih.govrsc.org. By building models based on the structures and activities of known compounds, researchers can computationally screen virtual libraries of potential new analogues to identify those most likely to be active nih.govresearchgate.net. This predictive modeling helps prioritize which compounds to synthesize and test experimentally nih.govresearchgate.net. This compound's inclusion in topological QSAR studies suggests the potential for developing predictive models for its analogues based on similar computational approaches psu.eduresearchgate.net.
An example of a QSAR approach involves using topological indices and linear discriminant analysis to classify compounds as cytostatic or non-cytostatic psu.eduresearchgate.net. A mathematical model can be developed to achieve this classification researchgate.net.
Table: Example QSAR Classification Data (Illustrative based on search results)
| Compound | Discriminant Function (DF) | Probability (+) | Class |
| This compound | 6.18 | 0.998 | Cytostatic |
| Tegafur | 4.34 | 0.987 | Cytostatic |
| Fadrozole | -2.14 | 0.106 | Non-cytostatic |
| Temozolomide | 2.54 | 0.927 | Cytostatic |
Computational Chemistry Approaches to Metabolic Prediction
Predicting how a compound is metabolized in the body is crucial for understanding its pharmacokinetics and potential toxicity nih.govfrontiersin.org. Computational chemistry offers various approaches to predict sites of metabolism (SOMs), potential metabolites, and interactions with metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes nih.govnih.govchemrxiv.org.
In Silico Analysis of this compound Biotransformation Pathways
In silico methods for analyzing biotransformation pathways often involve the use of computational models that simulate the activity of metabolic enzymes. These models can predict the sites of metabolism and the structures of potential metabolites noahrflynn.com. The process typically involves identifying functional groups within the molecule that are susceptible to enzymatic transformation and then predicting the resulting chemical structures researchgate.net. This can be particularly important for compounds that undergo Phase 1 and Phase 2 metabolic reactions researchgate.net.
Prediction of Reactive Metabolites and Their Chemical Reactivity
The prediction of reactive metabolites is a critical aspect of in silico analysis, as these species can be associated with unwanted biological effects noahrflynn.commdpi.com. Electrophilically reactive drug metabolites, for instance, can conjugate with nucleophilic sites in biological macromolecules like proteins and DNA, forming covalent adducts noahrflynn.commdpi.comwalisongo.ac.id. Computational approaches use various descriptors, including physicochemical and stereo-electronic properties, to assess the reactivity of metabolites mdpi.com. Models can be developed to predict the probability that a molecule will form reactive metabolites noahrflynn.commdpi.com. The epoxide moiety, present in glycidyl (B131873) ethers like this compound, is known to be chemically reactive due to its strained structure cdc.gov. Computational models can predict atom-level reactivity scores, indicating the likelihood of an atom within a molecule or metabolite reacting with nucleophiles such as glutathione (B108866) or protein noahrflynn.comwalisongo.ac.id.
Data on Reactivity Prediction (Illustrative Example based on search results on reactive metabolite prediction):
While specific data for this compound was not available, general studies on reactive metabolite prediction show that computational models can distinguish between reactive and non-reactive molecules with reasonable accuracy. For example, one study using a deep convolution neural network reported AUC values of 78.7% for DNA reactivity and 79.8% for protein reactivity in separating reactive from nonreactive molecules walisongo.ac.id. Atom-level predictions of reactivity can also be made, indicating specific sites likely to form covalent bonds noahrflynn.comwalisongo.ac.id.
Systems Biology and Network Pharmacology Applications
Systems biology and network pharmacology provide frameworks to understand the complex interactions of a compound within a biological system, moving beyond the traditional "one-target, one-drug" paradigm medwinpublishers.commdpi.com. These approaches integrate various data sources to construct networks of drug-target interactions and affected biological pathways medwinpublishers.commdpi.com.
Computational Target Fishing and Network Construction for this compound Effects
Computational target fishing is a method used to predict the potential biological targets of a small molecule nih.govnih.govunipi.it. This can involve various techniques such as molecular similarity searching, data mining, machine learning, and reverse docking nih.govnih.gov. By identifying potential interacting proteins, computational target fishing can help elucidate the mechanism of action of a compound and also predict potential off-targets nih.govunipi.it. Network construction then involves mapping these predicted targets and their interactions to build a network that represents the compound's potential influence on the biological system medwinpublishers.commdpi.com. This network can illustrate the relationships between the compound, its targets, and associated diseases or biological processes medwinpublishers.com.
Pathway Enrichment Analysis of this compound's Molecular Targets
Pathway enrichment analysis (PEA) is a bioinformatics technique used to identify biological pathways that are statistically overrepresented in a list of genes or proteins, such as the predicted molecular targets of a compound plos.orgyoutube.comscilifelab.se. By comparing the list of targets to established biological pathways in databases like KEGG or Reactome, PEA can reveal which biological processes or functions are most likely to be affected by the compound plos.orgnih.gov. This helps in understanding the broader biological context of the compound's effects and can provide insights into its potential therapeutic or adverse effects plos.orgscilifelab.se. Various statistical methods are used in PEA to determine the significance of pathway enrichment plos.orgyoutube.com.
Future Directions and Emerging Research Avenues for Etoglucid
Novel Synthetic Strategies for Optimized Etoglucid Analogues
Research into novel synthetic strategies aims to develop optimized analogues of this compound. This involves exploring alternative chemical pathways to synthesize this compound and related compounds, potentially leading to molecules with improved properties such as enhanced stability, targeted delivery, or altered pharmacokinetic profiles rsc.org. Computational methods, such as density functional theory (DFT) and quantum chemistry calculations, are increasingly being employed to elucidate novel synthetic routes and predict the feasibility and efficiency of chemical reactions orientjchem.org. These computational approaches can help identify synthetic schemes with fewer steps and potentially avoid the use of hazardous reagents orientjchem.org. The development of new synthetic strategies can also facilitate the creation of diverse libraries of this compound analogues for structure-activity relationship (SAR) studies, which are crucial for identifying modifications that enhance therapeutic efficacy or reduce undesirable effects rsc.org. While specific details on novel synthetic strategies specifically for this compound analogues are not extensively detailed in the provided search results, the general principles of novel synthetic route development and computational approaches in synthesis are relevant to this area of research rsc.orgorientjchem.orgjuit.ac.ingoogleapis.com.
Integration of Advanced Omics Technologies for Mechanistic Elucidation
Advanced 'omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for deciphering the complex biological mechanisms of drug action and toxicity enviro.wikinih.govnih.gov. Integrating these technologies into this compound research can provide a deeper understanding of how the compound interacts with biological systems at a molecular level. By analyzing changes in gene expression, protein profiles, and metabolic pathways in response to this compound exposure, researchers can identify the specific cellular targets and downstream effects of the drug enviro.wikinih.gov. This can help to fully elucidate how this compound's alkylating activity leads to DNA crosslinking and cell cycle arrest, and potentially uncover other, as yet unknown, mechanisms of action nih.gov. Furthermore, 'omics' data can contribute to the identification of biomarkers that predict response to this compound therapy or indicate potential resistance mechanisms enviro.wiki. The application of 'omics' in environmental toxicology and health research has already demonstrated its utility in identifying toxicity pathways and mechanisms of action for environmental chemicals enviro.wikinih.gov. Applying these approaches to this compound can similarly enhance the understanding of its biological impact nih.gov.
Research into Combination Therapies for Preclinical Efficacy Enhancement
Investigating this compound in combination with other therapeutic agents is a significant area of preclinical research aimed at enhancing efficacy and potentially overcoming resistance nih.govencyclopedia.pubeuropa.eu. The rationale behind combination therapy is that combining agents with different mechanisms of action can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects encyclopedia.pubeuropa.eu. This can allow for lower doses of each agent, potentially reducing toxicity while maintaining or improving therapeutic outcomes encyclopedia.pub. Preclinical studies can evaluate the efficacy of this compound in combination with various classes of drugs, such as other chemotherapeutics, targeted therapies, or immunotherapies, in relevant in vitro and in vivo models nih.govgoogleapis.com. For instance, research into combination therapies for superficial bladder cancer, where this compound has been used, involves evaluating combinations of intravesical chemotherapy and immunotherapy draydinmungan.com. While a specific preclinical study detailing this compound combination therapy was not found among the primary search results, the general principle of combination therapy to improve outcomes and overcome resistance is well-established in cancer research nih.govencyclopedia.pubeuropa.eugoogleapis.com. Exploratory preclinical tests are planned to assess combination therapies in suitable animal models for other types of cancer googleapis.com.
Development of Next-Generation In Vitro and In Vivo Research Platforms
The development and utilization of advanced in vitro and in vivo research platforms are crucial for accelerating the preclinical evaluation of this compound and its potential combinations. Next-generation in vitro models, such as 3D cell cultures, organoids, and microfluidic systems (organ-on-a-chip), can more closely recapitulate the complexity of human tissues and tumors compared to traditional 2D cell cultures nih.gov. These platforms can provide more physiologically relevant data on drug efficacy, penetration, and cellular responses nih.gov. Similarly, advanced in vivo models, including patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), can better reflect the heterogeneity and complexity of human cancers, allowing for more accurate assessment of this compound's efficacy and the identification of predictive biomarkers googleapis.com. Quantitative in vitro to in vivo extrapolation (QIVIVE) methods are also being developed to bridge the gap between in vitro findings and in vivo predictions, improving the translation of preclinical data nih.govarxiv.org. Furthermore, the development of sophisticated analytical techniques and imaging modalities integrated with these platforms can provide real-time monitoring of drug distribution, target engagement, and therapeutic response googleapis.com. These advanced platforms are essential for conducting rigorous preclinical studies that can inform the rational design of future clinical trials for this compound.
Q & A
Q. What are the established mechanisms of action of Etoglucid as an alkylating agent, and how do these mechanisms influence experimental design in preclinical studies?
this compound (triethylene glycol diglycidyl ether) functions as an epoxide alkylating agent, covalently binding to DNA strands to induce crosslinking and apoptosis in rapidly dividing cells . In preclinical studies, researchers must account for its short plasma half-life (1–2 hours) when designing dosing regimens. Standard protocols recommend intravesical administration for bladder cancer models, with tissue sampling timed to capture peak alkylation activity (30–90 minutes post-administration) . Experimental controls should include pH-adjusted saline solutions to validate specificity, as epoxide reactivity increases in acidic microenvironments .
Q. What validated protocols exist for synthesizing this compound with high purity, and what analytical techniques are essential for confirming its structural integrity?
Synthesis via glycidylation of triethylene glycol under alkaline conditions requires strict temperature control (4–8°C) to prevent epoxide ring-opening side reactions . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the characteristic proton shifts of glycidyl ether moieties (δ 3.2–3.8 ppm for methylene groups, δ 4.1–4.3 ppm for epoxide protons) . High-performance liquid chromatography (HPLC) with UV detection at 220 nm is recommended for purity assessment, with acceptance criteria of ≥98% peak area .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported tumor selectivity between in vitro and in vivo this compound studies?
Contradictions often arise from differences in drug penetration kinetics: in vitro models using monolayer cell cultures may overestimate efficacy compared to 3D tumor spheroids or orthotopic bladder models. To address this, employ comparative pharmacokinetic-pharmacodynamic (PK-PD) modeling with microdialysis sampling in target tissues . Additionally, validate findings using dual-isotope tracing (³H-Etoglucid for drug distribution; ¹⁴C-thymidine for proliferation rates) to correlate alkylation events with tumor regression .
Q. What methodological considerations are critical when designing longitudinal studies to assess this compound's potential neurotoxic effects during extended treatment protocols?
Longitudinal neurotoxicity studies require multimodal endpoints:
- Electrophysiological monitoring (sensory nerve conduction velocity) at baseline and 12-week intervals .
- Histopathological analysis of dorsal root ganglia using Luxol fast blue staining to detect demyelination .
- Inclusion of a crossover cohort with dose tapering to distinguish acute toxicity from cumulative damage . Statistical power calculations should account for attrition rates ≥20% in chronic toxicity models .
Q. How should researchers optimize this compound combination therapies with platinum-based agents while mitigating synergistic toxicity risks?
Sequential dosing schedules (this compound → cisplatin, 48-hour interval) reduce renal toxicity by allowing glutathione recovery in proximal tubule cells. Key parameters:
- Monitor urinary N-acetyl-β-D-glucosaminidase (NAG) as an early biomarker of nephrotoxicity .
- Use isobolographic analysis to quantify synergy (combination index <1.0) in xenograft models .
- Employ pharmacokinetic synchronization via staggered administration to maximize tumor DNA crosslinking while minimizing systemic exposure overlap .
Methodological Guidelines
- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting efficacy results, emphasizing dose-response consistency and biological plausibility .
- Ethical Compliance : For human-derived cell line studies, document provenance using ATCC authentication certificates and IRB approval for primary tissue samples .
- Reproducibility : Archive raw HPLC chromatograms and NMR FID files in FAIR-aligned repositories (e.g., Zenodo) with DOI assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
